[2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is a complex organic compound that features an imidazole ring substituted with a phenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone typically involves the formation of the imidazole ring followed by the introduction of the phenyl and methylsulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which is a common motif in many biological molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- [2,4-Dimethyl-phenyl]-[4-methylsulfanyl-phenyl]-methanone
- [3,4-Dimethyl-phenyl]-[4-phenoxy-phenyl]-methanone
- [4-Methoxy-phenyl]-[2,4,6-trimethyl-phenyl]-methanone
Uniqueness
2,2-Dimethyl-5-(methylsulfanyl)-2H-imidazol-4-ylmethanone is unique due to the presence of both the imidazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and development .
Properties
CAS No. |
112380-66-2 |
---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(2,2-dimethyl-5-methylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)14-10(12(15-13)17-3)11(16)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
HMYRXOSLMUOTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(C(=N1)SC)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.